molecular formula C16H12ClN3O2S B2858003 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-48-6

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide

Cat. No. B2858003
CAS RN: 895487-48-6
M. Wt: 345.8
InChI Key: MYJXQPDWOVPHAJ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide, commonly known as CS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization : These compounds, including various derivatives of 1,3,4-oxadiazole and acetamide, are synthesized through multifaceted chemical reactions. For instance, a new series of N-substituted derivatives have been designed, synthesized, and their structures elucidated using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13 C-NMR. This meticulous synthesis process aims at exploring the compounds' antibacterial and anti-enzymatic potential, supported by hemolytic activity studies to understand their cytotoxic behavior (Nafeesa et al., 2017).

Pharmacological Evaluation : The synthesized derivatives undergo pharmacological evaluations to determine their potential as antibacterial agents against various bacterial strains and their enzyme inhibition capabilities. For example, certain derivatives have shown promising antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of specific enzymes, indicating their potential use in developing new therapeutic agents (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies : Some studies involve molecular docking to understand the interaction of these compounds with specific proteins, providing insights into their mechanism of action at the molecular level. Alongside, cytotoxicity studies are conducted to evaluate the compounds' safety profile, aiming to identify derivatives with minimal toxic effects, thereby facilitating the development of safer pharmaceutical agents (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXQPDWOVPHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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